(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol
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Overview
Description
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is an organic compound with a complex structure, characterized by a cyclohexyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: Further reduction can yield different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with NaBH4 typically produces a secondary alcohol.
Scientific Research Applications
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Cyclohexyl-2,3-dimethylbutan-2-ol: A similar compound with a different hydroxyl group position.
Cyclohexylmethanol: A simpler compound with a cyclohexyl group attached to a methanol backbone.
Uniqueness
(2S)-3-Cyclohexyl-2,3-dimethylbutan-1-ol is unique due to its specific stereochemistry and the presence of both cyclohexyl and dimethyl groups
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h10-11,13H,4-9H2,1-3H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIGGULIBUDIBI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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